

NPC43 Cell Line: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: NPC43

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Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the **NPC43** cell line, a critical in vitro model for nasopharyngeal carcinoma (NPC) and Epstein-Barr virus (EBV) research. This document details the origin, characteristics, and key molecular features of the **NPC43** cell line, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Core Characteristics and Properties

The **NPC43** cell line was established from a recurrent nasopharyngeal carcinoma of an adult male of Chinese descent. A key feature of this cell line is its consistent harboring of the Epstein-Barr virus (EBV), making it a valuable tool for studying the viral association with NPC.

Table 1: General and Genetic Characteristics of the **NPC43** Cell Line

Characteristic	Description
Organism	Homo sapiens (Human)
Tissue of Origin	Nasopharyngeal Carcinoma (Recurrent)
Cell Type	Epithelial
EBV Status	Positive
Key Mutation	TP53 (p.Trp53Ter, c.158G>A, homozygous)
STR Profile	Amelogenin: X; CSF1PO: 13; D3S1358: 18; D5S818: 11; D7S820: 12,13; D8S1179: 11; D13S317: 12; D16S539: 10; D18S51: 13,15; D21S11: 32; FGA: 22; Penta D: 8; TH01: 7; TPOX: 8; vWA: 14,16[1]

The epithelial origin of **NPC43** cells has been confirmed by the expression of cytokeratin.[2]
Furthermore, this cell line is tumorigenic, capable of forming tumors in immunodeficient mice.[2]

Quantitative Data

Proliferation and EBV Copy Number

The growth rate of **NPC43** cells has been observed to increase with passage number, as detailed in Table 2. The EBV genome copy number, while initially high, stabilizes at a lower number in later passages.

Table 2: Proliferation Rate and EBV Genome Copy Number of **NPC43** Cells

Passage Number	Mean Doubling Time	Average EBV Copy Number per Cell
Passage 22	8 days[1][3]	~34
Passage 90	4 days[1][3]	15-20[1]
Passage 200	2.5 days[1][3]	~10
Early Passages (PD 5)	Not Specified	~100

Drug Sensitivity

NPC43 cells have been shown to be sensitive to inhibitors of the noncanonical NF- κ B pathway and proteasome inhibitors.

Table 3: Drug Sensitivity Profile of **NPC43** Cells

Drug	Target	Effect
B022	NIK (NF- κ B-inducing kinase)	Reduced proliferation
Ixazomib	Proteasome	Inhibited cell proliferation in a time- and dose-dependent manner

Experimental Protocols

Cell Culture

Medium:

- RPMI 1640 medium
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin/Streptomycin
- 4 μ M ROCK inhibitor (Y-27632)[3]

Culture Conditions:

- Cells are maintained at 37°C in a humidified incubator with 5% CO₂. [4]
- For early passages, a low splitting ratio of 1:2 is recommended. After approximately 22 population doublings, a higher split ratio of 1:4 can be used. [2]

EBV Lytic Induction

Spontaneous lytic reactivation of EBV can be observed in **NPC43** upon withdrawal of the ROCK inhibitor Y-27632.[2] For induced lytic reactivation, cells can be treated with agents such as TPA (12-O-tetradecanoylphorbol-13-acetate).

Western Blotting

A general protocol for Western blotting to analyze protein expression in **NPC43** cells is as follows:

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent.

Quantitative Real-Time PCR (qPCR) for EBV Gene Expression

- RNA Extraction: Extract total RNA from **NPC43** cells using a suitable kit.
- cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
- qPCR: Perform qPCR using gene-specific primers for EBV latent (e.g., EBNA1, LMP1) and lytic (e.g., BZLF1, BRLF1) genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

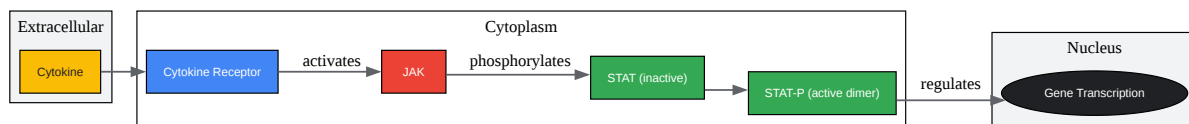
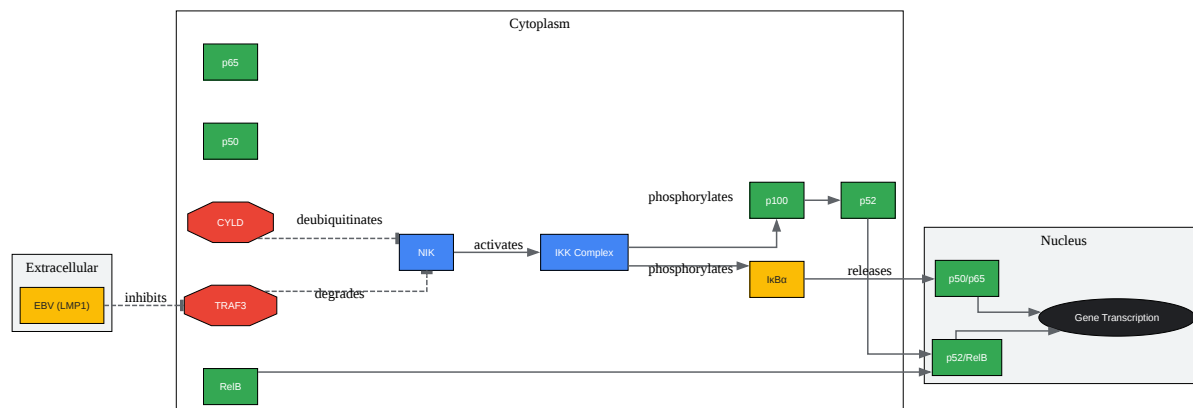
Immunofluorescence for Cytokeratin

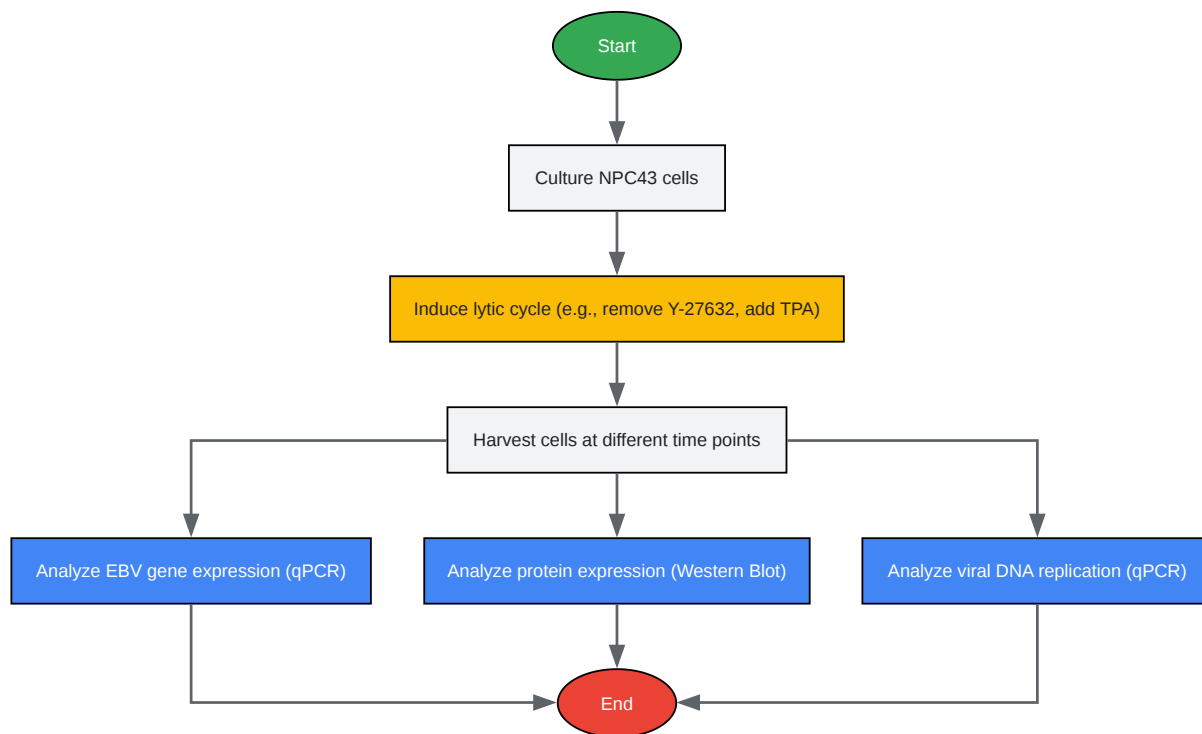
- Cell Seeding: Seed **NPC43** cells on coverslips in a 24-well plate and allow them to adhere overnight.
- Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1% BSA in PBS for 30 minutes.
- Primary Antibody Incubation: Incubate with an anti-pan-cytokeratin antibody for 1 hour at room temperature.
- Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
- Counterstaining: Stain the nuclei with DAPI.
- Mounting and Visualization: Mount the coverslips on slides and visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

NF- κ B Signaling Pathway in NPC43

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is frequently dysregulated in NPC. In **NPC43** cells, both canonical and noncanonical NF- κ B pathways are of interest, particularly due to the presence of EBV and mutations in NF- κ B pathway regulators.





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